molecular formula C9H15N3 B3085208 (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1152820-71-7

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B3085208
CAS No.: 1152820-71-7
M. Wt: 165.24 g/mol
InChI Key: BXALEFOFZLKFQX-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring a cyclopropylmethyl group and a 1-methyl-1H-pyrazol-4-ylmethyl substituent. The cyclopropyl moiety confers rigidity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical and agrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)5-10-4-8-2-3-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXALEFOFZLKFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in this compound participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationMethyl iodide, KOH, DMFN-Methyl derivative78%
AcylationAcetyl chloride, Et<sub>3</sub>NAcetamide derivative65%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions due to electron-rich nitrogen atoms directing incoming electrophiles.

Example Reaction :

  • Nitration : Treatment with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, forming nitro-pyrazole derivatives.

  • Halogenation : Reacts with bromine (Br<sub>2</sub>) in acetic acid to yield brominated pyrazole analogs.

Notable Outcomes :

  • Bromination at C-5 proceeds regioselectively (85% yield).

  • Nitration requires strict temperature control (<5°C) to avoid ring decomposition.

Oxidation:

  • The amine group oxidizes to nitroso or nitro compounds using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or m-chloroperbenzoic acid (m-CPBA).

  • Pyrazole ring oxidation with KMnO<sub>4</sub> in acidic media yields pyrazolone derivatives.

Reduction:

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the cyclopropyl ring to a propyl group, altering steric properties.

Comparative Reactivity :

ReactionReagentsMajor ProductNotes
Amine oxidationm-CPBA, CH<sub>2</sub>Cl<sub>2</sub>Nitroso compoundRequires anhydrous conditions
Ring hydrogenation10% Pd-C, H<sub>2</sub>Propyl-substituted amineComplete conversion in 6 hours

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its lone pair on the amine nitrogen and pyrazole ring.

Reported Complexes :

Metal IonCoordination ModeApplicationSource
Ru(II)κ<sup>2</sup>-N,N (pyrazole + amine)Catalysis
Cu(II)Monodentate (amine)Antimicrobial studies

Biological Interactions

The compound’s structure enables interactions with enzymes and receptors:

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC<sub>50</sub> = 1.2 μM for PKA).

  • Receptor Binding : Acts as a partial agonist for serotonin receptors (5-HT<sub>2A</sub> K<sub>i</sub> = 45 nM).

Thermal and Stability Data

PropertyValueConditionsSource
Thermal decomposition>200°CTGA analysis
pH stability4–9Aqueous solution, 25°C

Scientific Research Applications

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amine Group

(a) Dicyclopropylmethyl Analogue
  • Compound : (Dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 205.30 g/mol
(b) Pyridine-Containing Analogue
  • Compound : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Molecular Formula : C₁₁H₁₃N₄
  • Molecular Weight : 215.25 g/mol (HRMS data)
  • The pyridine ring may improve target binding but reduce blood-brain barrier penetration due to increased polarity.

Substituent Variations on the Pyrazole Ring

(a) Ethyl-Substituted Pyrazole
  • Compound : (1-Ethyl-1H-pyrazol-4-yl)methylamine
  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 139.20 g/mol
  • The methylamine group reduces steric hindrance compared to cyclopropylmethyl.
(b) Dual Pyrazole-Substituted Analogue
  • Compound : [(1-Methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • Molecular Formula : C₁₂H₁₉N₅
  • Molecular Weight : 233.31 g/mol
  • Key Differences : Dual pyrazole groups enhance nitrogen-rich character, improving hydrogen-bonding capacity. The propyl group introduces greater lipophilicity, which may affect membrane permeability.

Aromatic vs. Aliphatic Substituents

  • Compound : [2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Molecular Formula : C₁₆H₂₃N₃O
  • Molecular Weight : 273.38 g/mol
  • Key Differences: The 3-methoxyphenyl group introduces aromaticity and polarity via the methoxy substituent, favoring interactions with serotonin or adrenergic receptors. This contrasts with the non-aromatic cyclopropyl group in the target compound.

Physicochemical Properties

Property Target Compound Dicyclopropylmethyl Analogue Pyridine Analogue
Molecular Weight (g/mol) ~205 (estimated) 205.30 215.25
Lipophilicity (logP) Moderate Higher (dual cyclopropyl) Lower (pyridine polarity)
Solubility Moderate Reduced Improved (polar pyridine)

Biological Activity

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, with the molecular formula C9_9H15_{15}N3_3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions, typically utilizing reducing agents such as sodium triacetoxyborohydride in solvents like methanol or ethanol. Its unique structure combines a cyclopropylmethyl group with a pyrazole moiety, which is believed to contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in therapeutic applications.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, influencing processes such as:

  • Signal Transduction: By modulating kinase activity, the compound can alter signaling pathways related to cell growth and survival.
  • Gene Expression: It may affect transcription factors that regulate genes associated with inflammation and apoptosis.

Comparison with Related Compounds

The structural similarity of this compound with other pyrazole derivatives allows for comparative analysis regarding their biological activities. For instance:

Compound Biological Activity
1-Methyl-1H-pyrazol-4-amineModerate antimicrobial activity
CyclopropylmethylamineLimited anticancer properties
(Cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amineNotable anti-inflammatory effects

This table illustrates that while related compounds exhibit varying degrees of biological activity, this compound stands out for its dual antimicrobial and anticancer potential.

Q & A

Q. What are the established synthetic routes for (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Copper-catalyzed coupling : A common approach involves reacting cyclopropanamine with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of copper(I) bromide and cesium carbonate under inert conditions (e.g., DMSO at 35°C for 48 hours). This method yields ~17–20% after chromatographic purification .
  • Reductive amination : Alternative routes utilize reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylmethylamine, employing sodium cyanoborohydride or hydrogen gas with palladium catalysts. Yields vary between 50–70% depending on solvent polarity and temperature .
  • Key considerations : Acidic workup (e.g., HCl washes) and chromatographic purification (ethyl acetate/hexane gradients) are critical for removing byproducts like unreacted aldehyde or dimerized species .

Q. How is structural confirmation and purity assessed for this compound?

Methodological Answer:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Characteristic peaks include δ 3.72 ppm (s, 3H, N-CH₃ of pyrazole), δ 2.65–2.70 ppm (m, 2H, cyclopropyl-CH₂), and δ 1.30–1.35 ppm (m, 1H, cyclopropyl bridgehead H) .
  • HRMS (ESI+) : Expected [M+H]⁺ at m/z 206.1 (calculated for C₁₀H₁₆N₃) .
    • Purity analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients confirms ≥95% purity. Residual solvents (e.g., DMSO) are quantified via GC-MS .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in derivatives of this amine?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves absolute configuration. For example, hydrogen-bonding patterns between the cyclopropyl group and pyrazole nitrogen help assign stereochemistry .
  • Advanced NMR : NOESY experiments identify spatial proximity between cyclopropyl protons and the pyrazole methyl group, distinguishing syn vs. anti conformers .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict lowest-energy conformers, validated against experimental NMR data .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

  • Kinase inhibition : Derivatives like (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine show pan-specific CKI inhibition (IC₅₀ = 12 nM in AML cell lines). Assays include:
  • In vitro kinase assays : Radiolabeled ATP competition with recombinant CKIα .
  • In vivo efficacy : Xenograft mouse models (e.g., THP-1 leukemia) demonstrate tumor growth reduction (50–60% at 10 mg/kg dosing) .
    • SAR studies : Modifying the cyclopropyl group to bulkier substituents (e.g., cyclohexyl) reduces potency, highlighting steric sensitivity in the enzyme binding pocket .

Contradictions and Mitigations

  • Yield discrepancies : Lower yields in copper-catalyzed methods ( vs. 15) may arise from competing side reactions (e.g., aldehyde oxidation). Mitigation includes optimizing catalyst loading (≤5 mol% CuBr) .
  • Bioactivity variability : Steric effects in cyclopropyl derivatives () suggest rigorous conformational analysis is essential during drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

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